An In-depth Technical Guide on 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one
An In-depth Technical Guide on 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic organic compound belonging to the benzoxazinone class. Molecules in this class are noted for their presence in pharmaceuticals and as valuable intermediates in organic synthesis.[1] The benzoxazinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, antiviral, and antifungal properties.[1][2] This document provides a comprehensive overview of the fundamental properties of 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one, its synthesis, and its potential applications in research and development.
Chemical Identity and Physicochemical Properties
The fundamental identifiers and physicochemical properties of 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one are summarized below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| IUPAC Name | 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one | N/A |
| CAS Number | 141068-81-7 | |
| Molecular Formula | C₉H₁₀N₂O₂ | |
| Molecular Weight | 178.19 g/mol | |
| Physical Form | Solid | |
| InChI Key | JVYJTIARQJQCKK-UHFFFAOYSA-N | |
| SMILES | CN1C(=O)COC2=CC(N)=CC=C12 |
Spectroscopic Data
While specific spectroscopic data for 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one is not widely published in peer-reviewed literature, typical characterization would involve the following techniques. Representative spectral features for similar benzoxazinone structures are described.
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¹H NMR: Proton NMR is essential for confirming the structure. Expected signals would include resonances for the aromatic protons, the methylene protons of the oxazine ring, the N-methyl group, and the amino group protons.
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¹³C NMR: Carbon NMR would show distinct signals for the carbonyl carbon, the aromatic carbons, the methylene carbon, and the methyl carbon. For a related compound, 7-chloro-2-methyl-4H-benzo[d][3][4]-oxazine-4-one, aromatic carbons appear between δ 114.40-168.50 ppm, with the carbonyl carbon at the highest value.[5]
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Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the N-H stretching of the amine, C-H stretching of the aromatic and aliphatic groups, the C=O stretching of the lactam, and C-O-C stretching of the ether linkage. For a similar benzoxazinone, a C=O stretch is observed around 1662 cm⁻¹.[5]
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, which is crucial for confirming its identity.
Synthesis and Reactivity
Benzoxazinones are typically synthesized through cyclization reactions of appropriately substituted precursors.[6] A common strategy involves the reaction of an N-substituted anthranilic acid derivative.[6] For 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one, a plausible synthetic route would start from a nitrated precursor, followed by reduction of the nitro group to an amine.
The following is a representative protocol for the synthesis of a related 7-amino-1,4-benzoxazine derivative, which can be adapted for the target compound. This protocol is based on the reduction of a nitro-intermediate.[7]
Step 1: Hydrogenation of the Nitro Precursor
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Suspend the 7-nitro-4-methyl-2H-1,4-benzoxazin-3(4H)-one precursor in a suitable solvent such as methanol.
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Add a catalytic amount of 10% palladium on carbon (e.g., 5% w/w).
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Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).
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Stir the reaction at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
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Upon completion, filter the reaction mixture through a pad of celite to remove the palladium catalyst.
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Concentrate the filtrate under reduced pressure to yield the crude 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one.
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The crude product can be purified by recrystallization or column chromatography.
Caption: Synthetic pathway for 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one.
Biological and Pharmacological Context
While direct biological studies on 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one are limited, the benzoxazinone scaffold is of significant interest in drug discovery. Derivatives of 1,4-benzoxazine have been investigated for a wide array of therapeutic applications.
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Anticancer Activity: Many benzoxazinone derivatives have been synthesized and evaluated for their potential as anticancer agents.[2]
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Antimicrobial and Antifungal Activity: The benzoxazinone core is found in compounds with potent activity against various bacterial and fungal strains.[8][9]
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Enzyme Inhibition: Benzoxazinones are known to act as inhibitors of serine proteases through acylation of the enzyme's active site.[9]
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Anticonvulsant Properties: Certain derivatives of 7-amino-2H-1,4-benzoxazin-3(4H)-one have been synthesized and shown to possess anticonvulsant activity in animal models.[10]
Given its structure, 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one serves as a key building block for creating libraries of more complex molecules for biological screening. The amino group at the 7-position is a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships.
Caption: Drug discovery workflow utilizing the benzoxazinone scaffold.
Safety and Handling
As with any chemical compound, 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one should be handled with appropriate safety precautions. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and potential hazards. Standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential.
Conclusion
7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry and organic synthesis. Its benzoxazinone core is a well-established pharmacophore, suggesting that derivatives of this compound may exhibit interesting biological activities. This guide provides a foundational understanding of its chemical and physical properties, a plausible synthetic approach, and the broader context of its potential applications in drug discovery and development. Further research into this and related compounds is warranted to fully explore their therapeutic potential.
References
- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gorgas.gob.pa [gorgas.gob.pa]
- 4. 6-Amino-m-cresol | SIELC Technologies [sielc.com]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. Benzoxazinone synthesis [organic-chemistry.org]
- 7. prepchem.com [prepchem.com]
- 8. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ejppri.eg.net [ejppri.eg.net]
- 10. researchgate.net [researchgate.net]
